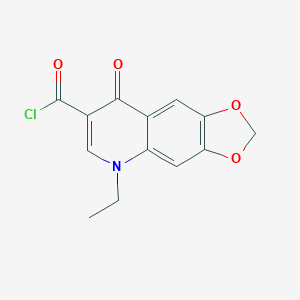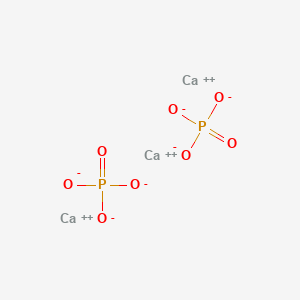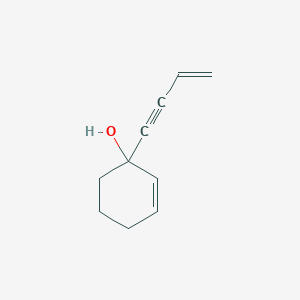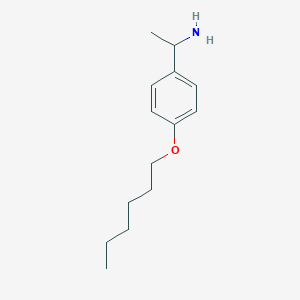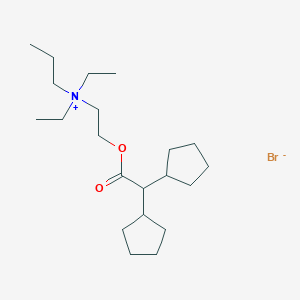
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is a chemical compound with the molecular formula C21H40BrNO2 and a molecular weight of 418.5 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium group and a dicyclopentylacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate typically involves the reaction of diethyl(2-hydroxyethyl)propylamine with dicyclopentylacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quaternary ammonium group can be reduced to a tertiary amine under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are employed.
Major Products
Oxidation: Formation of diethyl(2-oxoethyl)propylammonium dicyclopentylacetate.
Reduction: Formation of diethyl(2-hydroxyethyl)propylamine.
Substitution: Formation of diethyl(2-hydroxyethyl)propylammonium chloride or iodide.
Applications De Recherche Scientifique
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is utilized in various fields of scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biocompatible ionic liquid.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl(2-hydroxyethyl)propylammonium chloride
- Diethyl(2-hydroxyethyl)propylammonium iodide
- Diethyl(2-hydroxyethyl)propylammonium acetate
Uniqueness
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is unique due to its dicyclopentylacetate moiety, which imparts distinct physicochemical properties. This makes it more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
102571-18-6 |
|---|---|
Formule moléculaire |
C21H40BrNO2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QIMCCDRJOJTRLJ-UHFFFAOYSA-M |
SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
SMILES canonique |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Synonymes |
Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
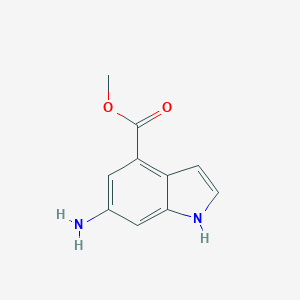
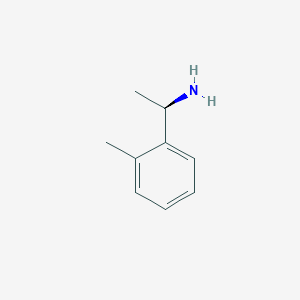
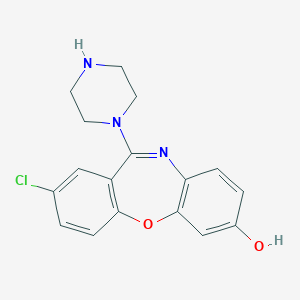
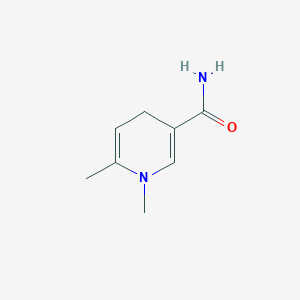
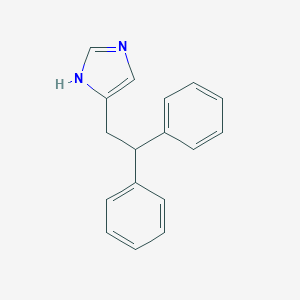
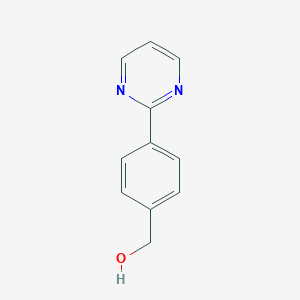
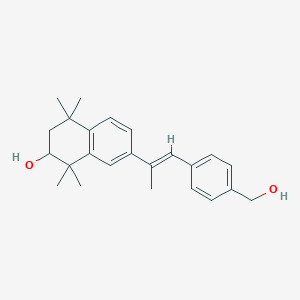
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
